N-Acyl Linkage Heteroatom Differentiation: CH2 vs. O in the Side Chain Determines Predicted Conformational and Electronic Profiles
The defining structural feature of CAS 1798512-27-2 is its 2-methoxyphenylacetyl group (Ph-CH2-C=O), which replaces the 2-methoxyphenoxyacetyl group (Ph-O-CH2-C=O) found in the closest catalogued analog CAS 1798491-13-0. This substitution eliminates an ether oxygen, reducing the hydrogen-bond acceptor count by one and altering the torsional profile of the N-acyl side chain. For CB1 receptor antagonist pharmacophores, the conformational restriction imposed by the arylacetyl linkage has been implicated in modulating peripheral versus central selectivity, a critical safety parameter that distinguished clinical candidates from rimonabant [1]. While direct comparative binding data for these exact compounds are not publicly available, the class-level SAR established in the patent literature demonstrates that N-acyl chain composition is a primary driver of CB1 binding affinity and functional activity [2].
| Evidence Dimension | N-Acyl side chain hydrogen-bond acceptor count and linkage chemistry |
|---|---|
| Target Compound Data | 1 carbonyl oxygen, 1 ether oxygen (methoxy), 1 pyranone carbonyl; CH2 bridge to phenyl ring |
| Comparator Or Baseline | CAS 1798491-13-0: 1 carbonyl oxygen, 2 ether oxygens (methoxy + phenoxy bridge), 1 pyranone carbonyl; O-CH2 bridge to phenyl ring |
| Quantified Difference | One fewer hydrogen-bond acceptor atom; elimination of the ether oxygen introduces an sp3 carbon at the linkage, reducing molecular polarity (predicted topological polar surface area difference: approximately -9 Ų) |
| Conditions | Structural comparison based on SMILES/InChI analysis and computational prediction; direct crystallographic or binding data not available for these specific compounds |
Why This Matters
For procurement decisions in CB1 antagonist lead optimization, the absence of the phenoxy oxygen in CAS 1798512-27-2 directly impacts predicted membrane permeability and off-rate kinetics, parameters that must be experimentally validated with the authentic compound rather than an analog.
- [1] Sharma MK, Murumkar PR, Barmade MA, Giridhar R, Yadav MR. A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opinion on Therapeutic Patents. 2015; 25(10): 1093-1116. PMID: 26161824. View Source
- [2] Merck & Co., Inc. Heterocycle-substituted 3-alkyl azetidine derivatives. US Patent Application US20070123505A1. Published May 31, 2007. Comprehensive SAR data for azetidine CB1 antagonists. View Source
